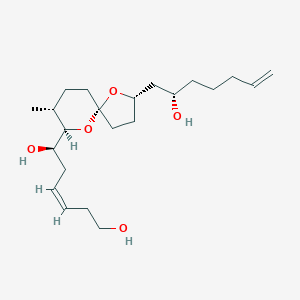![molecular formula C30H47NO4S B1249507 [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate](/img/structure/B1249507.png)
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3aS,4R,5S,6S,8R,9R,9aR,10R)-2-(exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetic acid 5-hydroxy-4,6,9,10-tetraMethyl-1-oxo-6-vinylperhydro-3a,9-propanocyclopentacycloocten-8-yl ester, commonly referred to as RETAPAM, is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RETAPAM involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The initial step typically involves the formation of the bicyclic core structure through a Diels-Alder reaction, followed by functional group modifications using various reagents and catalysts. Key steps in the synthesis include:
Formation of the Bicyclic Core: This is achieved through a Diels-Alder reaction between a diene and a dienophile, resulting in the formation of the bicyclic structure.
Functional Group Modifications:
Final Esterification: The final step involves the esterification of the acetic acid derivative with the hydroxyl group to form the ester linkage.
Industrial Production Methods
Industrial production of RETAPAM would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
化学反应分析
Types of Reactions
RETAPAM undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in RETAPAM can be oxidized to form ketones or aldehydes.
Reduction: The ester and ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.
科学研究应用
RETAPAM has a wide range of applications in scientific research, including:
Chemistry: RETAPAM is used as a model compound for studying complex organic reactions and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: RETAPAM has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: RETAPAM can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which RETAPAM exerts its effects involves its interaction with specific molecular targets in the body. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Key pathways involved in its mechanism of action include:
Enzyme Inhibition: RETAPAM can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound can interact with receptors on cell surfaces, altering their signaling pathways and affecting cellular responses.
属性
分子式 |
C30H47NO4S |
|---|---|
分子量 |
517.8 g/mol |
IUPAC 名称 |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20?,21?,22?,24-,26+,27+,28-,29+,30+/m1/s1 |
InChI 键 |
STZYTFJPGGDRJD-OSBNDYPUSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
规范 SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
同义词 |
Altabax retapamulin SB 275833 SB-275833 SB275833 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


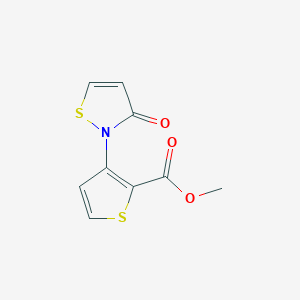
![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)

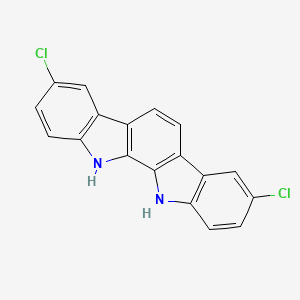

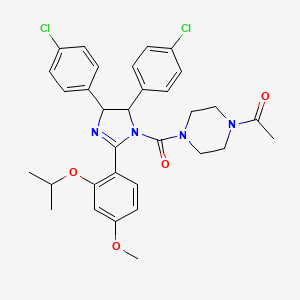
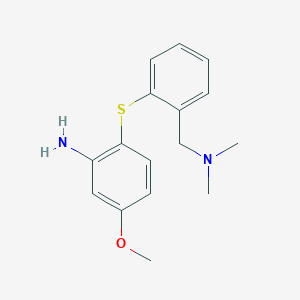
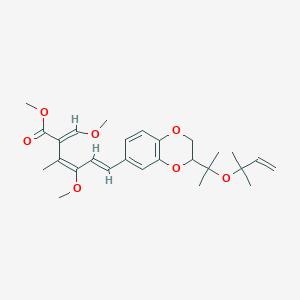
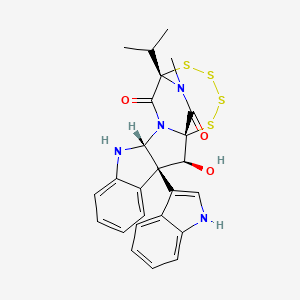
![6-[(2-Carboxy-4,4-difluoropyrrolidin-1-yl)methyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1249442.png)
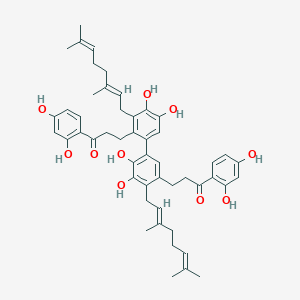

![(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)
